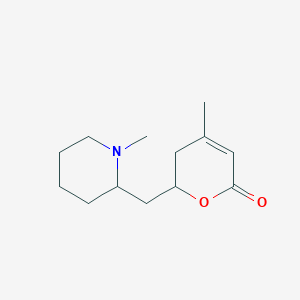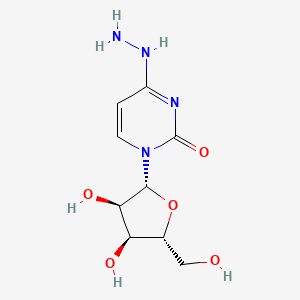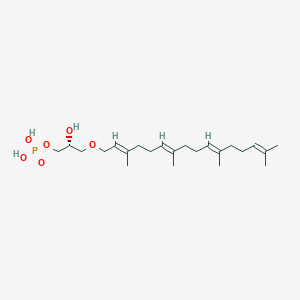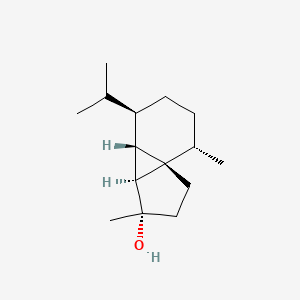![molecular formula C15H24O3 B1253075 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apotrichodiol belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Apotrichodiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, apotrichodiol is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound exhibits unique structural properties valuable in scientific research. Studies have detailed various polycyclic compounds derived from Diels-Alder reactions, noting the presence of hetero-oxygen-containing five-membered rings and six-membered rings in different conformations. These structural features have implications for molecular interactions and stability, making them of interest in materials science and chemistry research (Zukerman-Schpector et al., 2001).
Synthesis and Characterization
The synthesis of tricyclo compounds, including those similar to the 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound, has been a subject of extensive research. Studies have explored various synthesis methods, including rearrangements and cycloaddition reactions. These methods are crucial in understanding the compound's reactivity and potential applications in synthetic organic chemistry (Leiren et al., 2017), (Bosworth & Magnus, 1972).
Molecular Mechanics and Conformational Analysis
Research on structurally similar compounds has provided insights into the strain and energetics of novel substituted cage compounds. The conformation of the rings in these molecules, their puckering, and the associated strain energy have implications for the compound's chemical reactivity and potential applications in developing new materials or chemical reactions (Watson et al., 1989).
Photochemical Reactions
The compound's analogs have been studied for their behavior under photochemical conditions. Such studies are significant for understanding the compound's stability and reactivity under different environmental conditions, which can be relevant in fields like photochemistry and material sciences (Sharma et al., 2012).
Applications in Organic Synthesis
The compound and its derivatives have potential applications in organic synthesis. For instance, studies have explored cycloaddition reactions involving similar compounds, highlighting their utility in synthesizing complex organic molecules. This is particularly relevant for the development of new pharmaceuticals and organic materials (Oh et al., 2003).
Crystallography and Material Properties
Crystallographic studies of similar compounds have provided insights into their molecular structure and material properties. Such research is crucial for applications in materials science, where understanding the molecular arrangement can inform the design of new materials with desired properties (Hebda et al., 1991).
Propiedades
Fórmula molecular |
C15H24O3 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3a-(hydroxymethyl)-6,8a,8b-trimethyl-1,2,3,4a,7,8-hexahydrocyclopenta[b][1]benzofuran-2-ol |
InChI |
InChI=1S/C15H24O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,11-12,16-17H,4-5,7-9H2,1-3H3 |
Clave InChI |
LRGJZQCUGTZKGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C |
Sinónimos |
3 alpha,13-dihydroxy-apotrichothec-9-ene apotrichodiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



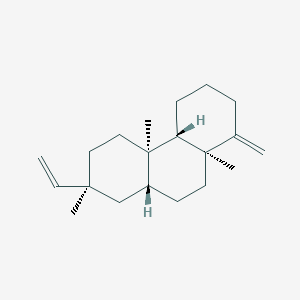
![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)

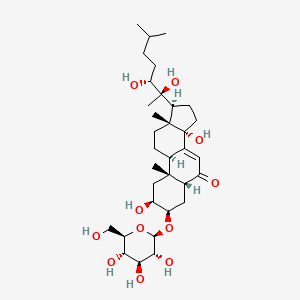
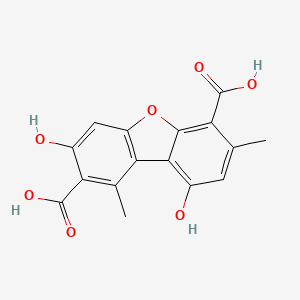
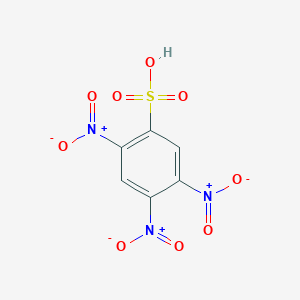
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
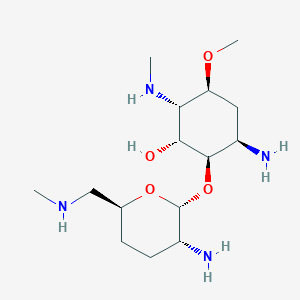
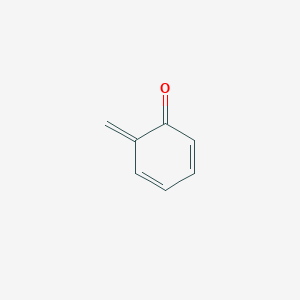
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)
